molecular formula C17H19FN4OS B2833599 2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-60-2

2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2833599
CAS No.: 887218-60-2
M. Wt: 346.42
InChI Key: RDTXQPJDYUOKJS-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a fused thiazolo-triazole core substituted with a 4-fluorophenyl group, a pyrrolidine moiety, and an ethyl chain.

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTXQPJDYUOKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The fluorophenyl group is then attached through a nucleophilic substitution reaction, and the pyrrolidinylmethyl group is introduced via a reductive amination process. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the progress of the reactions and to confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.

Scientific Research Applications

2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in these interactions are often complex and may include multiple steps of binding, conformational changes, and downstream signaling effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores

Key structural analogs include:

6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)

  • Structural Differences : Lacks the ethyl and pyrrolidinylmethyl substituents but retains the 4-fluorophenyl group.
  • Bioactivity : Demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 38.2 mg/kg), attributed to enhanced lipophilicity and CNS penetration .
  • Physicochemical Properties : Molecular weight = 219.24 g/mol; melting point = 150–152°C; IR absorption at 1616 cm⁻¹ (C=N stretch) .

6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b)

  • Structural Differences : Features a 4-propoxy group instead of the pyrrolidinylmethyl substitution.
  • Bioactivity : Dual activity in MES and pentylenetetrazole (PTZ) tests, suggesting broader mechanistic action .

Parameter Target Compound Compound 3c Compound 5b
Molecular Weight Not reported 219.24 275.34
Key Substituents Ethyl, pyrrolidinylmethyl, F-Ph F-Ph Propoxy, F-Ph
Anticonvulsant Activity Not tested ED₅₀ = 38.2 mg/kg (MES) Active in MES & PTZ
Lipophilicity (logP) Predicted higher (due to pyrrolidine) Moderate High (propoxy chain)

Comparison with Non-Thiazolo-triazole Heterocycles

  • 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (6): Contains a pyrrolo-thiazolo-pyrimidine scaffold.

Biological Activity

2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4OS\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}\text{S}, with a molecular weight of 346.4 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to influence its biological activities.

Structural Formula

CCc1nc2sc(C(c3ccccc3F)N3CCCC3)c(O)n2n1\text{CCc}_1\text{nc}_2\text{sc}(C(c_3\text{ccccc}_3\text{F})N_3\text{CCCC}_3)c(O)n_2n_1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The presence of the thiazole and triazole rings in this compound may enhance its ability to inhibit bacterial growth. For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Research indicates that thiazole-containing compounds exhibit promising anticancer activity. A study demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of cell proliferation : Compounds have been shown to interfere with the cell cycle.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

In vitro studies revealed that certain thiazole derivatives reduced the viability of cancer cell lines significantly compared to controls.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thus reducing inflammation in various models. This activity is crucial for conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Some studies suggest that compounds with a similar structure possess neuroprotective effects. They may exert their action by modulating neurotransmitter levels or protecting neurons from oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with various receptors influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

Case Study 1: Anticancer Activity

A recent study investigated the effects of a thiazole derivative on human breast cancer cells (MCF7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

Q & A

Q. Key Considerations :

  • Temperature control (70–80°C) and solvent choice (e.g., PEG-400 for heterogeneous catalysis) significantly impact yield .
  • Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation .

Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., aromatic protons from the 4-fluorophenyl group at δ 7.2–7.5 ppm, pyrrolidine methylene protons at δ 2.5–3.0 ppm) .
    • ¹³C NMR confirms carbon frameworks, including thiazole-triazole carbons (δ 150–160 ppm) and fluorophenyl carbons (δ 115–125 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ~ 415.5 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like hydroxyl (broad peak ~3200 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .

Advanced Tip : For stereochemical analysis, use X-ray crystallography to resolve spatial arrangements of substituents, particularly for diastereomers .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Level : Advanced
Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while ethanol reduces side reactions in cyclization steps .
  • Catalyst Screening : Test bases like triethylamine or K₂CO₃ for Mannich reactions; heterogeneous catalysts (e.g., Bleaching Earth Clay) improve selectivity in esterification .
  • Temperature Gradients : Use controlled heating (e.g., 70–80°C for 1–2 hours) to accelerate ring closure while minimizing decomposition .
  • Workup Strategies :
    • Employ ice-water quenching to precipitate crude products .
    • Use preparative HPLC for challenging separations, especially for stereoisomers .

Q. Example Data :

ConditionYield ImprovementPurity (%)
DMF + triethylamine15% → 45%95
Ethanol recrystallization98 → 99.5

What strategies resolve contradictions between in vitro bioactivity and computational docking results?

Level : Advanced
Methodological Answer :

  • Data Validation :
    • Replicate bioassays under standardized conditions (e.g., IC₅₀ values for anticancer activity in triplicate) .
    • Cross-validate docking models (e.g., using AutoDock Vina and Schrödinger Glide) to ensure target binding site accuracy .
  • Mechanistic Studies :
    • Perform cellular uptake assays to confirm intracellular compound availability .
    • Test metabolite stability (e.g., liver microsome assays) to rule out rapid degradation .
  • Structural Modifications : Adjust substituents (e.g., replacing pyrrolidine with piperazine) to enhance target affinity while monitoring SAR trends .

Case Study : A compound with a docking score of −9.2 kcal/mol showed low IC₅₀ (2 μM) in vitro but poor cellular uptake. Adding a hydroxyethyl group improved solubility and activity (IC₅₀ = 0.8 μM) .

How is stereochemical integrity maintained during synthesis, particularly for chiral centers?

Level : Advanced
Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric Mannich reactions to control stereochemistry at the benzylic carbon .
  • Chromatographic Separation :
    • Employ chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers .
    • Confirm diastereomer ratios using ¹H NMR coupling constants (e.g., vicinal protons J = 10–12 Hz for trans isomers) .
  • Crystallographic Analysis : Solve single-crystal structures to assign absolute configurations .

Example : A derivative with (R)-configuration at the pyrrolidine-methyl group showed 5-fold higher binding affinity to serotonin receptors than the (S)-form .

What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical studies?

Level : Advanced
Methodological Answer :

  • Solubility and Permeability :
    • Shake-flask method for solubility in PBS (pH 7.4) and n-octanol/water partition coefficients (log P) .
    • Caco-2 cell monolayers for intestinal permeability predictions .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

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